molecular formula C12H9NO4 B2683958 4-Methoxycarbonylisoquinoline-7-carboxylic acid CAS No. 2344678-55-1

4-Methoxycarbonylisoquinoline-7-carboxylic acid

Cat. No.: B2683958
CAS No.: 2344678-55-1
M. Wt: 231.207
InChI Key: IBDLHXSACIWEEA-UHFFFAOYSA-N
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Description

4-Methoxycarbonylisoquinoline-7-carboxylic acid is a chemical compound with the molecular formula C12H9NO4. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methoxycarbonyl group at the 4-position and a carboxylic acid group at the 7-position of the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxycarbonylisoquinoline-7-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline as the core structure.

    Functional Group Introduction: The methoxycarbonyl group is introduced at the 4-position through a carboxylation reaction, while the carboxylic acid group is introduced at the 7-position through a subsequent oxidation reaction.

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, using appropriate catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

4-Methoxycarbonylisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications.

Scientific Research Applications

4-Methoxycarbonylisoquinoline-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxycarbonylisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline-4-carboxylic acid: Similar structure but lacks the methoxycarbonyl group.

    Quinoline-7-carboxylic acid: Similar structure but with a different ring system.

    4-Methoxycarbonylquinoline-7-carboxylic acid: Similar structure but with a quinoline ring instead of isoquinoline.

Uniqueness

4-Methoxycarbonylisoquinoline-7-carboxylic acid is unique due to the specific positioning of the methoxycarbonyl and carboxylic acid groups on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

4-Methoxycarbonylisoquinoline-7-carboxylic acid (MICA) is a derivative of isoquinoline characterized by a methoxycarbonyl group at the 4-position and a carboxylic acid group at the 7-position. Its molecular formula is C12H9NO4, and it has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The structure of MICA can be represented as follows:

InChI InChI 1S C12H9NO4 c1 17 12 16 10 6 13 5 8 4 7 11 14 15 2 3 9 8 10 h2 6H 1H3 H 14 15 \text{InChI }\text{InChI 1S C12H9NO4 c1 17 12 16 10 6 13 5 8 4 7 11 14 15 2 3 9 8 10 h2 6H 1H3 H 14 15 }

Synthesis

MICA is synthesized through a multi-step process involving the introduction of functional groups onto the isoquinoline core. Typical synthetic routes include:

  • Starting Material : Isoquinoline.
  • Functional Group Introduction :
    • Carboxylation to introduce the methoxycarbonyl group.
    • Oxidation to introduce the carboxylic acid group.
  • Reaction Conditions : Controlled temperature and pressure, often using catalysts and solvents to optimize yield and purity.

Antimicrobial Properties

Research indicates that MICA exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

MICA has shown promise in cancer research, particularly in inducing apoptosis in cancer cell lines. In vitro studies have reported that MICA can trigger caspase activation, leading to programmed cell death in liver cancer cells. The compound's mechanism involves:

  • Induction of cell cycle arrest.
  • Modulation of apoptotic pathways.

Case Study: HepG2 Cell Line

In a study involving HepG2 liver cancer cells, MICA demonstrated significant cytotoxic effects compared to control compounds. The results indicated that MICA could induce cell cycle arrest in the S phase and activate apoptotic markers such as caspase 3.

MICA interacts with specific molecular targets within cells, including enzymes and receptors. This interaction modulates their activity, leading to various biological effects. The precise pathways influenced by MICA are still under investigation but are believed to involve:

  • Inhibition of proliferation signals.
  • Activation of apoptotic pathways.

Comparison with Related Compounds

Compound NameStructure TypeUnique Features
This compoundIsoquinoline derivativeUnique methoxycarbonyl and carboxylic acid groups
Isoquinoline-4-carboxylic acidIsoquinoline derivativeLacks methoxycarbonyl group
4-Methoxycarbonylquinoline-7-carboxylic acidQuinoline derivativeDifferent ring system

MICA's unique structural features contribute to its distinct biological properties compared to similar compounds.

Properties

IUPAC Name

4-methoxycarbonylisoquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-17-12(16)10-6-13-5-8-4-7(11(14)15)2-3-9(8)10/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDLHXSACIWEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=CC2=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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